4-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methyl}-2-methoxyphenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its biological activity and is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of the benzisothiazole ring and subsequent functionalization. Common reagents used in these reactions include chlorinating agents, methoxybenzoic acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as reflux, distillation, and crystallization are often employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
4-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE: is similar to other benzisothiazole derivatives, such as:
Uniqueness
The uniqueness of 4-{[4-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]METHYL}-2-METHOXYPHENYL 4-METHOXYBENZOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C29H23ClN2O6S |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
[4-[(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)methyl]-2-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H23ClN2O6S/c1-36-23-14-8-20(9-15-23)29(33)38-25-16-7-19(17-26(25)37-2)18-32(22-12-10-21(30)11-13-22)28-24-5-3-4-6-27(24)39(34,35)31-28/h3-17H,18H2,1-2H3 |
InChI Key |
MEAUCCCABYBCFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CN(C3=CC=C(C=C3)Cl)C4=NS(=O)(=O)C5=CC=CC=C54)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.